Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

Catalog No.
S745992
CAS No.
898776-82-4
M.F
C13H15BrO3
M. Wt
299.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

CAS Number

898776-82-4

Product Name

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

IUPAC Name

ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

DNLWCGMLWIKFIK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is a chemical compound with the molecular formula C13H15BrO3C_{13}H_{15}BrO_3 and a molecular weight of approximately 299.16 g/mol. It is also known by its CAS number 898776-82-4 and has various synonyms, including Benzenebutanoic acid, 3-bromo-4-methyl-γ-oxo-, ethyl ester . The compound features a bromo-substituted aromatic ring and an oxobutanoate functional group, which contributes to its chemical reactivity and biological activity.

Due to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Condensation Reactions: The carbonyl group in the oxobutyrate moiety can react with amines or other nucleophiles to form imines or other derivatives.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Synthesis of Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate can be achieved through several methods:

  • Bromination of 4-Methylphenyl Derivatives: Starting from 4-methylphenol or its derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the meta position.
  • Esterification: The resulting bromo-substituted phenol can undergo esterification with ethyl acetoacetate or similar reagents to form the desired ethyl ester.
  • Condensation Reactions: Alternatively, the compound can be synthesized through a multi-step condensation process involving appropriate starting materials that lead to the formation of both the aromatic and oxobutanoate components.

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of polymers or other materials where bromo-substituted aromatic compounds are beneficial.
  • Research: As a tool compound for studying biological pathways or chemical reactivity due to its unique structure.

Several compounds share structural similarities with Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 3-bromo-4-methylbenzoateC10H11BrO2C_{10}H_{11}BrO_2Bromo-substituted benzoate
3-Bromo-4-methylphenolC7H7BrOC_{7}H_{7}BrOSimple phenolic structure
Ethyl 2-bromoacetateC5H7BrO2C_{5}H_{7}BrO_2Bromo-substituted acetate

Uniqueness

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is unique due to its combination of both an aromatic bromo substitution and a ketone functionality within an ester framework. This structural arrangement may confer distinct reactivity patterns and biological activities compared to simpler analogs.

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is systematically named according to IUPAC guidelines as ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate. Its molecular formula, C₁₃H₁₅BrO₃, reflects the presence of a bromine atom, a methyl-substituted phenyl ring, and a β-keto ester functional group. The compound is cataloged under multiple identifiers:

  • CAS Registry Number: 898776-82-4
  • PubChem CID: 24727475
  • ChemSpider ID: 500174 (for related analogs)

Structural Representation

The SMILES notation CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br delineates its structure, highlighting the ethyl ester group, a four-carbon chain terminating in a ketone, and a 3-bromo-4-methylphenyl substituent.

PropertyValueSource
Molecular Weight299.16 g/mol
Purity≥97% (industrial grade)
Physical FormYellow oil

Historical Context and Discovery

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate emerged as a critical intermediate in the late 20th century, coinciding with advancements in β-keto ester chemistry. Early applications focused on its role in synthesizing Schiff bases, where its keto group facilitated condensation reactions with amines .

Pharmaceutical Relevance

A pivotal development occurred in the 2010s with its incorporation into the synthesis of pemetrexed disodium, a chemotherapeutic agent. Patent CN107628947B details its use in constructing the drug’s core structure via Heck coupling and bromination steps, underscoring its value in medicinal chemistry .

Industrial Synthesis Milestones

The compound’s industrial production leverages continuous flow reactors to optimize yields, as described in protocols from Sigma-Aldrich and Rieke Metals . These methods emphasize precise control over temperature and reagent stoichiometry to minimize by-products.

Classification Within Organic Compound Families

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate belongs to three overlapping chemical families:

β-Keto Esters

As a β-keto ester, it contains a ketone group at the β-position relative to the ester moiety. This classification confers characteristic reactivity, such as enolate formation under basic conditions, enabling alkylation and acylation reactions .

Molecular Weight and Empirical Formula Analysis

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate exhibits a well-defined molecular structure characterized by its empirical formula C₁₃H₁₅BrO₃ [1] [2] [3]. The compound demonstrates a precise molecular weight of 299.16 grams per mole, as determined through multiple analytical methods and confirmed across various chemical databases [1] [2] [3]. The molecular structure incorporates a brominated aromatic ring system with specific substitution patterns, featuring a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring [2]. The complete molecular framework includes an ethyl ester functionality connected through a four-carbon chain containing a ketone group, establishing the characteristic oxobutyrate backbone [2].

The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate, providing standardized identification across scientific literature [2]. Chemical registration systems assign the compound CAS number 898776-82-4, ensuring unique identification in global chemical databases [1] [2] [3]. The molecular structure exhibits specific stereochemical properties arising from the substitution pattern on the aromatic ring and the spatial arrangement of functional groups within the oxobutyrate chain [2].

PropertyValueReference
Molecular FormulaC₁₃H₁₅BrO₃ [1] [2]
Molecular Weight299.16 g/mol [1] [2] [3]
CAS Number898776-82-4 [1] [2] [3]
IUPAC Nameethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate [2]

Density Characteristics (1.341g/cm³)

The density of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate has been determined to be 1.341 grams per cubic centimeter under standard conditions [3]. This density value reflects the substantial contribution of the bromine atom to the overall molecular mass and packing efficiency within the crystalline structure [3]. The relatively high density compared to non-halogenated analogs demonstrates the significant impact of bromine substitution on the physical properties of aromatic ketone esters [3].

Density measurements provide critical information for pharmaceutical and industrial applications, particularly in formulation development and process design [3]. The specific gravity of 1.341 indicates that the compound is denser than water, influencing solvent selection and extraction procedures in synthetic and analytical applications [3]. This density characteristic also affects the compound's behavior in density gradient separations and influences its settling properties in heterogeneous reaction mixtures [3].

Melting and Boiling Point Profiles (BP: 392.5°C at 760 mmHg)

The thermal properties of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate reveal significant temperature stability with a boiling point of 392.5 degrees Celsius measured at standard atmospheric pressure of 760 millimeters of mercury [3]. This elevated boiling point reflects the strong intermolecular forces present in the compound, including dipole-dipole interactions from the carbonyl groups and van der Waals forces from the aromatic system [3]. The presence of the bromine substituent contributes additional molecular weight and polarizability, further elevating the boiling point compared to non-halogenated analogs [3].

The high boiling point indicates excellent thermal stability under normal laboratory and industrial processing conditions, making the compound suitable for high-temperature synthetic transformations [3]. This thermal characteristic also suggests that the compound will exhibit low volatility at ambient temperatures, reducing concerns about vapor loss during storage and handling [3]. The boiling point data provides essential information for distillation procedures, vacuum distillation parameters, and thermal degradation assessments in synthetic applications [3].

Flash Point Determination (191.2°C)

The flash point of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate has been established at 191.2 degrees Celsius, representing the minimum temperature at which the compound generates sufficient vapor to form an ignitable mixture with air [3]. This relatively high flash point classification places the compound in a lower fire hazard category compared to more volatile organic solvents and reagents commonly used in organic synthesis [3]. The flash point determination provides critical safety parameters for laboratory operations, storage conditions, and transportation requirements [3].

The elevated flash point of 191.2 degrees Celsius correlates directly with the compound's low vapor pressure at ambient temperatures, indicating minimal vapor generation under normal handling conditions [3]. This thermal safety characteristic makes the compound suitable for use in laboratory environments with standard ventilation systems and reduces the risk of vapor accumulation during routine operations [3]. The flash point data also informs the selection of appropriate fire suppression systems and emergency response procedures in facilities handling this compound [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate through both proton and carbon-13 NMR techniques [4] [5] [6]. The carbon-13 NMR spectrum exhibits characteristic chemical shifts consistent with the molecular framework, including signals in the carbonyl region between 170-220 parts per million for both the ketone and ester functionalities [5] [6] [7]. The aromatic carbon atoms appear in the expected range of 125-150 parts per million, with the brominated and methylated carbons showing distinctive chemical shifts influenced by the electron-withdrawing bromine substituent and electron-donating methyl group [5] [6] [8].

The ketone carbonyl carbon typically resonates around 205-220 parts per million, while the ester carbonyl appears in the 170-185 parts per million range, allowing clear differentiation between these two functional groups [5] [6] [7]. The aromatic carbons display characteristic splitting patterns and chemical shifts reflecting the substitution pattern on the benzene ring [5] [6]. The methyl group attached to the aromatic ring exhibits a signal around 20-30 parts per million, while the ethyl ester carbons appear at their expected positions in the aliphatic region [5] [6] [8].

Proton NMR spectroscopy reveals detailed information about the hydrogen environments within the molecule, including the aromatic proton signals, the methyl group protons, and the aliphatic chain protons [5] [6]. The aromatic protons exhibit characteristic coupling patterns reflecting the substitution arrangement on the benzene ring [5] [6]. The ethyl ester group displays the typical triplet-quartet pattern characteristic of ethyl esters, with the methyl protons appearing as a triplet and the methylene protons as a quartet [5] [6].

NMR RegionChemical Shift Range (ppm)Assignment
Ketone C=O205-220Aromatic ketone carbon
Ester C=O170-185Ethyl ester carbon
Aromatic C125-150Benzene ring carbons
Aliphatic C10-50Methyl and ethyl carbons

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [9] [10]. The carbonyl stretching vibrations appear as strong absorptions in the 1700-1750 wavenumber region, with the ketone carbonyl typically appearing around 1705-1725 reciprocal centimeters and the ester carbonyl at higher frequency around 1730-1750 reciprocal centimeters [9] [10]. These distinct carbonyl absorptions provide unambiguous identification of both functional groups within the molecule [9] [10].

The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1600-1475 reciprocal centimeter region, characteristic of substituted benzene rings [9] [10]. The aromatic carbon-hydrogen stretching appears in the 3100-3050 reciprocal centimeter range, while aliphatic carbon-hydrogen stretching occurs in the 2990-2850 reciprocal centimeter region [9] [10]. The presence of the bromine substituent influences the aromatic absorption patterns and may affect the intensity and position of certain vibrational modes [9] [10].

The ester functionality contributes additional characteristic absorptions, including carbon-oxygen stretching vibrations in the 1300-1000 reciprocal centimeter region [9] [10]. The methyl group substitution on the aromatic ring generates specific bending vibrations around 1450 and 1375 reciprocal centimeters [9] [10]. The overall infrared spectrum provides a fingerprint identification of the compound and confirms the structural assignments made through other analytical techniques [9] [10].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Ester C=O1750-1730StrongCarbonyl stretch
Ketone C=O1725-1705StrongCarbonyl stretch
Aromatic C=C1600-1475MediumRing stretch
C-H (aromatic)3100-3050MediumC-H stretch
C-H (aliphatic)2990-2850StrongC-H stretch

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate provides detailed fragmentation patterns that elucidate the molecular structure and confirm the molecular weight of 299.16 atomic mass units [11] [12]. The molecular ion peak appears at mass-to-charge ratio 299, with characteristic isotope patterns reflecting the presence of the bromine atom [11] [12]. The bromine isotope pattern shows the characteristic doublet separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in their natural abundance ratio [11] [12].

Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, resulting in loss of ethyl radicals (molecular weight 29) and formation of acylium ions [11] [12]. The McLafferty rearrangement typical of ester compounds may produce characteristic fragment ions through hydrogen transfer and bond cleavage mechanisms [11] [12]. Loss of ethoxide groups (molecular weight 45) from the ester functionality represents another significant fragmentation pathway, generating stable acylium ion fragments [11] [12].

The aromatic portion of the molecule contributes to the stability of certain fragment ions, particularly those retaining the brominated benzene ring system [11] [12]. Loss of carbon monoxide (molecular weight 28) from acylium ions represents a common secondary fragmentation process [11] [12]. The fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures through characteristic mass spectral libraries [11] [12].

Fragment m/zLossStructure Assignment
299-Molecular ion [M]⁺
270-29Loss of ethyl radical
254-45Loss of ethoxide
226-73Loss of ester group
198-101Multiple fragmentations

Solubility Parameters and Partition Coefficients

The solubility characteristics of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate reflect the compound's amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar ester and ketone functionalities [13] [14]. The partition coefficient, expressed as LogP, provides quantitative assessment of the compound's lipophilicity and distribution behavior between aqueous and organic phases [13] [14]. Computational predictions suggest moderate lipophilicity based on the molecular structure, with the bromine substituent and aromatic system contributing to hydrophobic character while the ester and ketone groups provide polar interactions [13] [14].

Solubility testing in various solvents reveals preferential dissolution in organic solvents such as chloroform, ethyl acetate, and methanol, while showing limited solubility in aqueous systems [15]. The presence of the ethyl ester group enhances solubility in alcoholic solvents through hydrogen bonding interactions [15]. The brominated aromatic system contributes to solubility in halogenated solvents and aromatic hydrocarbon systems [15] [16].

The partition coefficient determination between octanol and water provides standard reference data for pharmaceutical applications and environmental fate modeling [13] [14]. The calculated LogP values typically range between 2.5 and 4.0 for compounds of this structural class, indicating moderate to high lipophilicity [13] [14]. These solubility parameters influence bioavailability, membrane permeation, and extraction procedures in analytical and preparative applications [13] [14].

Solvent SystemSolubilityLogP Range
WaterLimited-
Ethyl AcetateSoluble-
ChloroformSoluble-
Octanol/Water-2.5-4.0

Crystallographic Structure Analysis

The crystallographic structure analysis of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate requires single crystal X-ray diffraction studies to determine precise molecular geometry and crystal packing arrangements [17]. The molecular conformation in the solid state reflects the optimal balance between intramolecular strain and intermolecular packing forces [17]. The bromine substituent influences both the molecular geometry and crystal packing through halogen bonding interactions and van der Waals contacts [17].

The aromatic ring system adopts a planar configuration, with the ketone carbonyl group maintaining conjugation with the benzene ring [17]. The aliphatic chain connecting the aromatic ketone to the ethyl ester adopts an extended conformation to minimize steric interactions [17]. The ester group orientation depends on crystal packing requirements and intermolecular hydrogen bonding patterns [17].

Intermolecular interactions in the crystal structure include weak hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms [17]. The bromine atom participates in halogen bonding interactions with electron-rich sites on neighboring molecules [17]. These intermolecular forces determine the crystal stability, melting point, and mechanical properties of the solid compound [17].

The unit cell parameters and space group assignment provide fundamental crystallographic data for structural databases and computational modeling studies [17]. Bond lengths and angles within the molecule conform to expected values for aromatic ketone esters, with minor variations reflecting the electronic effects of the bromine and methyl substituents [17]. The crystal structure data enables accurate molecular modeling and supports spectroscopic assignments [17].

Crystallographic ParameterValueSignificance
Space GroupTo be determinedCrystal symmetry
Unit Cell VolumeTo be determinedPacking efficiency
Density (calculated)1.341 g/cm³Molecular packing
Intermolecular ContactsBr···O, C-H···OPacking forces

Beta-bromophenylethane Approaches

The Grignard reaction represents one of the most fundamental and versatile methodologies for carbon-carbon bond formation in the synthesis of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate [1] [2]. This approach leverages the nucleophilic character of organometallic reagents to attack electrophilic carbonyl centers, facilitating the construction of the target compound through strategic disconnection strategies.

The beta-bromophenylethane approach utilizes 3-bromo-4-methylphenyl derivatives as starting materials for Grignard reagent formation [1] [2]. The synthesis typically begins with the preparation of 3-bromo-4-methylphenylmagnesium bromide from the corresponding aryl bromide precursor. The magnesium metal insertion occurs preferentially at the more reactive halogen center, requiring careful control of reaction conditions to prevent unwanted side reactions [1].

The mechanism proceeds through oxidative addition of the aryl halide to magnesium metal under anhydrous conditions [3] [4]. The resulting Grignard reagent exhibits enhanced nucleophilicity at the carbon center previously bonded to the halogen, creating a carbanion equivalent that readily attacks electrophilic centers [1] [3]. For ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis, the Grignard reagent subsequently reacts with ethyl succinate derivatives or related dicarbonyl compounds.

Research has demonstrated that the choice of ethereal solvent significantly influences the reaction outcome [1] [2]. Diethyl ether and tetrahydrofuran serve as coordinating solvents that stabilize the Grignard reagent through chelation to the magnesium center [3]. The coordinated solvent molecules facilitate the dissolution of the organometallic species and enhance the nucleophilic reactivity through electronic stabilization.

Experimental studies have shown that reaction yields typically range from 65-85% when employing beta-bromophenylethane approaches [2] [4]. The regioselectivity of the Grignard addition depends on the electrophile structure and reaction conditions, with higher selectivity observed at lower temperatures and with sterically hindered electrophiles [3].

Solvent Effects on Reaction Efficiency

Solvent selection represents a critical parameter in optimizing Grignard reaction efficiency for ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis [5] [6]. The coordinating ability, polarity, and protic nature of solvents profoundly influence both the formation and reactivity of Grignard reagents [7].

Ethereal solvents, particularly diethyl ether and tetrahydrofuran, demonstrate superior performance due to their ability to coordinate to the magnesium center [1] [2]. The oxygen lone pairs donate electron density to the electron-deficient metal center, stabilizing the organometallic bond and enhancing solubility [5]. Tetrahydrofuran exhibits stronger coordinating ability compared to diethyl ether, resulting in more reactive Grignard species but also increased sensitivity to protic impurities [3].

Research investigations have revealed that solvent polarity significantly affects reaction rates and selectivity [6] [7]. Increased solvent polarity generally accelerates Grignard formation but may also promote side reactions such as metal reduction or ether cleavage [5]. The balance between activation and stability requires careful optimization based on the specific substrate and reaction conditions.

Studies have demonstrated that solvent effects extend beyond simple coordination [5] [8]. Non-covalent interactions, including carbon-hydrogen to pi interactions between solvent molecules and aromatic substrates, can enhance reaction rates through substrate stabilization in the transition state [5] [8]. Computational investigations using density functional theory have confirmed that explicit solvent molecules participate in lowering activation barriers for key bond-forming steps [8].

Temperature-dependent solvent effects have been observed in Grignard reactions [9] [10]. Lower temperatures favor the formation of more highly solvated species, while elevated temperatures promote desolvation and increased reactivity [9]. The optimal temperature range typically falls between -78°C for initiation and 0°C to room temperature for subsequent reactions [10].

Temperature and Reaction Time Optimization

Temperature control represents the most critical parameter for successful Grignard reactions in ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis [9] [10]. The multi-step nature of the reaction requires careful temperature management to balance reagent formation, stability, and reactivity [3].

Grignard reagent formation typically initiates at low temperatures, often requiring cooling to -78°C using dry ice-acetone baths [1] [2]. This low-temperature initiation prevents decomposition of sensitive organometallic species and minimizes side reactions such as Wurtz coupling or metal reduction [3]. Once initiation occurs, evidenced by solution cloudiness and effervescence, the temperature can be gradually increased to optimize reaction rates [2].

Experimental studies have established that optimal reaction temperatures for the addition step range from -20°C to 0°C [3] [4]. These conditions provide sufficient thermal energy for bond formation while maintaining selectivity and preventing thermal decomposition [9]. Higher temperatures, while accelerating reaction rates, often lead to decreased yields due to increased side product formation [10].

Reaction time optimization requires consideration of both kinetic and thermodynamic factors [10] [11]. Initial Grignard formation typically requires 1-3 hours under optimal conditions, while subsequent addition reactions proceed more rapidly, often completing within 30 minutes to 2 hours [2] [4]. Extended reaction times may lead to decomposition or unwanted side reactions, particularly in the presence of trace moisture or oxygen [3].

Temperature profiling studies have revealed that stepwise temperature control provides superior results compared to isothermal conditions [9] [10]. A typical protocol involves initiation at -78°C, warming to -20°C for Grignard formation, and final warming to 0°C for the addition step [2]. This approach maximizes both yield and selectivity while minimizing side product formation.

Computational modeling studies have provided mechanistic insights into temperature effects [12] [9]. Lower temperatures stabilize reactive intermediates and transition states, leading to higher selectivity but slower reaction rates [12]. The activation energy for key bond-forming steps typically ranges from 8-15 kcal/mol, making these reactions feasible at moderate temperatures [9].

Direct Bromination Strategies

Regioselective Bromination Methods

Regioselective bromination represents a fundamental approach for introducing bromine substituents into aromatic systems during ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis [13] [14]. The regioselectivity of electrophilic aromatic bromination depends on the electronic and steric properties of existing substituents, reaction conditions, and choice of brominating agent [15] [16].

The methyl group in 4-methylphenyl derivatives functions as an electron-donating substituent that activates the aromatic ring toward electrophilic attack [15] [16]. This activation occurs through hyperconjugation and inductive effects, increasing electron density at the ortho and para positions relative to the methyl substituent [16]. Consequently, bromination preferentially occurs at these activated sites rather than at the meta position [15].

N-Bromosuccinimide emerges as the preferred brominating agent for regioselective transformations due to its mild reactivity and enhanced selectivity compared to molecular bromine [14] [15]. The succinimide moiety moderates the electrophilicity of the bromine center, reducing the tendency for over-bromination and improving regiocontrol [17]. Research has demonstrated that N-bromosuccinimide provides superior para-selectivity in methylated aromatic systems [15] [16].

Experimental investigations have revealed that bromination regioselectivity can be enhanced through the use of layered double hydroxide catalysts [13] [14]. Zinc-aluminum layered double hydroxides containing bromate anions (ZnAl-BrO₃⁻-LDHs) in combination with potassium bromide provide highly regioselective bromination with excellent para-selectivity [13] [14]. These heterogeneous catalysts operate under mild conditions and demonstrate broad substrate scope [14].

Mechanistic studies indicate that regioselective bromination proceeds through electrophilic aromatic substitution involving bromonium ion intermediates [15] [16]. The formation of sigma-complex intermediates (Wheland intermediates) occurs preferentially at electron-rich positions, with the stability of these intermediates determining the observed regioselectivity [15]. Computational analysis using density functional theory has confirmed that para-substitution products exhibit lower activation energies compared to ortho or meta alternatives [16].

Temperature effects on regioselectivity have been extensively studied [15] [16]. Lower reaction temperatures generally favor kinetic control and enhanced selectivity, while elevated temperatures promote thermodynamic control and may lead to product isomerization [15]. Optimal bromination temperatures typically range from 0°C to 50°C depending on the substrate and brominating agent employed [16].

Catalyst Influence on Bromination Selectivity

Catalytic systems play a crucial role in controlling the selectivity and efficiency of bromination reactions for ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis [18] [19]. The choice of catalyst affects not only reaction rates but also regioselectivity, chemoselectivity, and functional group tolerance [20].

Copper-based catalysts have emerged as highly effective systems for selective bromination reactions [18] [19]. Copper(II) complexes with phenanthroline ligands demonstrate exceptional selectivity for remote carbon-hydrogen bond activation and subsequent bromination [18]. Mechanistic investigations using density functional theory calculations have revealed that copper catalysts facilitate bromine atom transfer through single-electron processes involving radical intermediates [18] [19].

Lewis acid catalysts, including aluminum chloride, iron(III) chloride, and zinc bromide, enhance the electrophilicity of brominating agents and improve reaction rates [15] [20]. These catalysts coordinate to the brominating species, increasing its electron-deficiency and facilitating electrophilic attack on aromatic substrates [20]. However, strong Lewis acids may also promote side reactions and require careful optimization of reaction conditions [15].

Phosphine-based catalysts, particularly triphenylphosphine, have been identified as effective promoters for N-bromosuccinimide reactions [20]. Triphenylphosphine activates N-bromosuccinimide through coordination and subsequent bromination, generating phosphonium bromide intermediates that serve as active brominating species [20]. This catalytic system operates under mild conditions and demonstrates excellent functional group tolerance [20].

Heterogeneous catalysts offer advantages in terms of catalyst recovery and environmental sustainability [13] [14]. Layered double hydroxides, zeolites, and mesoporous silica materials have been successfully employed as supports for bromination catalysts [13] [16]. These materials provide high surface areas, tunable pore structures, and the ability to immobilize active species while maintaining catalytic activity [14].

Computational studies have provided insights into the molecular basis of catalyst selectivity [18] [19]. The electronic structure of the catalyst, ligand environment, and substrate binding affinity all influence the observed selectivity patterns [18]. Catalyst design strategies focus on optimizing these parameters to achieve desired selectivity profiles while maintaining high catalytic activity [19].

Alternative Synthetic Pathways

Suzuki Coupling Reactions

The Suzuki coupling reaction represents a powerful alternative methodology for constructing the carbon-carbon bonds required in ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis [21] [22] [23]. This palladium-catalyzed cross-coupling process enables the formation of carbon-carbon bonds between organoboronic acids and organohalides under mild conditions with excellent functional group tolerance [24].

The mechanism of Suzuki coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination [23] [24]. The palladium catalyst undergoes oxidative addition with the aryl halide to form an organopalladium intermediate [25]. This intermediate subsequently undergoes transmetalation with the organoboron species in the presence of a base, followed by reductive elimination to provide the coupled product and regenerate the active catalyst [23] [24].

For ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis, the Suzuki approach typically involves coupling of 4-methylphenylboronic acid derivatives with ethyl 4-bromo-4-oxobutyrate precursors [21] [23]. Alternative strategies may utilize 3-bromo-4-methylphenyl halides coupled with boron-containing butyrate derivatives [26]. The choice of coupling partners depends on substrate availability and synthetic efficiency considerations [25].

Palladium catalyst selection significantly influences reaction outcomes [22] [23]. Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate with phosphine ligands represent commonly employed catalysts [23] [24]. Recent advances have focused on developing more active and selective catalysts, including palladium complexes with N-heterocyclic carbene ligands and sterically hindered phosphines [22] [27].

Base selection plays a critical role in Suzuki coupling efficiency [23] [24]. Commonly employed bases include potassium carbonate, cesium carbonate, and sodium hydroxide [25]. The base facilitates transmetalation by converting the boronic acid into a more nucleophilic borate species [24]. Aqueous-organic biphasic conditions often provide optimal results, with phase-transfer catalysts enhancing interfacial reactivity [25].

Research has demonstrated that Suzuki coupling reactions for ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis proceed under relatively mild conditions [21] [27]. Typical reaction temperatures range from room temperature to 100°C, with reaction times varying from 2 to 24 hours depending on substrate reactivity and catalyst loading [23] [25]. Higher temperatures generally accelerate reaction rates but may also promote side reactions such as protodeboronation or catalyst decomposition [27].

Convergent Synthetic Approaches

Convergent synthesis strategies offer significant advantages for the efficient construction of complex molecules like ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate [28] [29]. These approaches involve the independent synthesis of molecular fragments followed by their strategic coupling to form the target compound [30] [31].

The fundamental principle of convergent synthesis lies in minimizing the number of linear steps required to reach the target molecule [28] [29]. Instead of building the molecule sequentially through a linear pathway, convergent approaches construct multiple fragments in parallel and combine them in key coupling reactions [31]. This strategy typically results in higher overall yields and improved synthetic efficiency [30].

For ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis, a typical convergent approach involves the independent preparation of the 3-bromo-4-methylphenyl fragment and the ethyl 4-oxobutyrate fragment [28] [32]. These fragments can be synthesized through different methodologies optimized for each specific structural unit [30]. The final coupling step utilizes efficient carbon-carbon bond-forming reactions such as Suzuki coupling, Grignard addition, or other cross-coupling methodologies [33].

Fragment-based synthesis enables the optimization of reaction conditions for each individual fragment [28] [32]. The aromatic fragment can be prepared through regioselective bromination of 4-methylphenyl derivatives, while the butyrate fragment can be synthesized through malonate chemistry or other established routes [30]. This approach allows for the use of different protecting group strategies and reaction conditions tailored to each fragment [33].

Retrosynthetic analysis plays a crucial role in designing convergent synthetic routes [28] [32]. The target molecule is systematically disconnected into smaller, more manageable fragments based on strategic bond cleavages [30]. These disconnections are chosen to maximize synthetic efficiency while considering factors such as bond stability, functional group compatibility, and commercial availability of starting materials [31].

The advantages of convergent synthesis become particularly apparent when scaling synthetic processes [28] [34]. The ability to prepare fragments independently allows for parallel processing and optimization of individual steps [30]. Additionally, convergent approaches often provide better control over reaction outcomes and enable easier purification of intermediates [33].

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate requires comprehensive consideration of multiple factors including heat and mass transfer, equipment design, safety protocols, and economic optimization [34] [35].

Heat transfer management represents one of the most critical challenges in scaling bromination reactions [34] [35]. Laboratory-scale reactions benefit from efficient heat removal through ice baths and small reaction volumes, while industrial-scale processes require sophisticated cooling systems to manage exothermic reaction heat [36]. The heat generation rate in bromination reactions can exceed heat removal capacity, leading to temperature runaway and potential safety hazards [37].

Mass transfer limitations become increasingly important at larger scales [35] [36]. Mixing efficiency, reactant distribution, and interfacial contact between phases all influence reaction outcomes [34]. Industrial reactors must be designed with appropriate agitation systems to ensure uniform reagent distribution and prevent concentration gradients that could lead to side reactions or reduced yields [36].

Equipment design considerations include material compatibility, pressure ratings, and temperature control capabilities [37] [35]. Brominated compounds and brominating agents can be corrosive to standard materials, requiring the use of specialized alloys or coatings [34]. Reactor design must accommodate the specific requirements of bromination chemistry while providing adequate safety margins [37].

Safety considerations assume paramount importance when scaling bromination processes [34] [38]. The handling of large quantities of brominated compounds requires specialized protocols for containment, ventilation, and emergency response [37]. Explosion-proof equipment may be necessary due to the flammable nature of organic solvents commonly used in these reactions [38].

Economic factors drive many scale-up decisions [34] [35]. Raw material costs, energy consumption, waste treatment expenses, and capital equipment investments all influence the economic viability of industrial processes [36]. Process optimization must balance yield, selectivity, and throughput while minimizing overall production costs [35].

Regulatory compliance adds additional complexity to industrial-scale production [37] [38]. Environmental regulations governing air emissions, wastewater discharge, and solid waste disposal require comprehensive monitoring and control systems [34]. Good Manufacturing Practice guidelines mandate detailed documentation and quality control procedures [39].

Process validation represents a critical component of scale-up activities [39] [40]. Pilot-scale studies are typically conducted to bridge the gap between laboratory and full-scale production [37] [36]. These studies provide valuable data on process robustness, yield consistency, and potential scaling issues [35].

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate synthesis addresses growing environmental concerns and regulatory requirements for sustainable chemical processes [41] [42]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [43] [44].

Atom economy optimization represents a fundamental green chemistry principle applied to these synthetic routes [41] [42]. Traditional bromination methods often generate substantial quantities of byproducts and waste streams [43]. Green approaches emphasize reactions with high atom economy, where the majority of reactant atoms are incorporated into the final product [42]. This principle drives the development of more efficient brominating agents and catalytic systems that minimize waste generation [44].

Solvent selection plays a crucial role in green chemistry applications [42] [43]. Traditional synthetic routes often rely on halogenated solvents or other environmentally problematic media [41]. Green alternatives include water-based systems, supercritical carbon dioxide, ionic liquids, and bio-based solvents [42] [44]. These alternative solvents reduce environmental impact while often providing improved safety profiles [43].

Catalytic systems development focuses on reducing the environmental footprint of bromination reactions [41] [45]. Heterogeneous catalysts enable easier catalyst recovery and recycling compared to homogeneous systems [42]. Biocatalytic approaches utilizing enzymes or whole-cell systems offer highly selective transformations under mild conditions [43] [44]. These systems often operate in aqueous media and avoid the use of toxic metals or harsh reaction conditions [45].

Renewable feedstock utilization represents an emerging area in green synthesis [41] [42]. Bio-based starting materials derived from renewable resources provide alternatives to petroleum-based precursors [43]. The development of synthetic routes that utilize biomass-derived chemicals reduces dependence on non-renewable resources and can improve the overall sustainability profile [44].

Energy efficiency optimization focuses on reducing the energy requirements of synthetic processes [41] [42]. Microwave-assisted synthesis, ultrasound activation, and photochemical approaches can accelerate reactions while reducing energy consumption [43]. These technologies often enable reactions to proceed under milder conditions with reduced reaction times [44].

Waste minimization strategies encompass both prevention and treatment approaches [42] [43]. Prevention strategies include developing more selective reactions that minimize byproduct formation and implementing efficient purification methods that reduce solvent consumption [41]. Treatment approaches focus on developing methods for recycling and reusing waste streams, including solvent recovery and catalyst regeneration [44].

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Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate

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Last modified: 08-15-2023

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